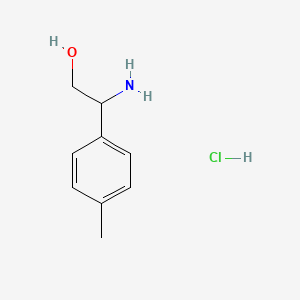
tert-Butyl b-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl D-Glucoside is a glucoside compound where a tert-butyl group is attached to the glucose molecule. This compound is known for its surfactant properties and is used in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: T-Butyl D-Glucoside can be synthesized through enzymatic methods using cyclodextrin glucanotransferases. These enzymes can glucosylate tert-butyl alcohol in the presence of organic cosolvents, resulting in the formation of T-Butyl D-Glucoside . Another method involves the use of β-glucosidase enzymes, which can catalyze the synthesis of butyl glucosides at high temperatures .
Industrial Production Methods: Industrial production of T-Butyl D-Glucoside often involves the use of partially hydrolyzed starch as a glucose donor, with the yield of transglucosylation being approximately 44% . This method is efficient and scalable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: T-Butyl D-Glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically catalyzed by enzymes or chemical reagents.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of T-Butyl D-Glucoside include potassium carbonate, sodium methoxide, and mercuric nitrate . These reagents facilitate the formation and modification of the glucoside compound under specific conditions.
Major Products Formed: The major products formed from the reactions of T-Butyl D-Glucoside include tert-butyl-α-D-glucoside and tert-butyl-α-D-maltoside . These products exhibit surfactant properties and are used in various applications.
Wissenschaftliche Forschungsanwendungen
T-Butyl D-Glucoside has a wide range of scientific research applications. It is used as a surfactant in chemistry and biology, aiding in the solubilization of hydrophobic compounds . In medicine, it is used in drug delivery systems to enhance the bioavailability of therapeutic agents. In the industry, it is used in the formulation of personal care products, pharmaceuticals, and membrane protein research .
Wirkmechanismus
The mechanism of action of T-Butyl D-Glucoside involves its ability to act as a surfactant, reducing the surface tension between different phases. This property is due to the presence of both hydrophilic and hydrophobic groups in the molecule. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization and stabilization of various compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to T-Butyl D-Glucoside include octyl-α-D-glucoside and decyl-β-D-glucopyranoside . These compounds also exhibit surfactant properties and are used in similar applications.
Uniqueness: T-Butyl D-Glucoside is unique due to its specific structure, which provides distinct surfactant properties compared to other glucosides. Its ability to form stable micelles at lower concentrations makes it particularly useful in various applications .
Eigenschaften
IUPAC Name |
2-(hydroxymethyl)-6-[(2-methylpropan-2-yl)oxy]oxane-3,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-10(2,3)16-9-8(14)7(13)6(12)5(4-11)15-9/h5-9,11-14H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTBMEIHHNSHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1C(C(C(C(O1)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
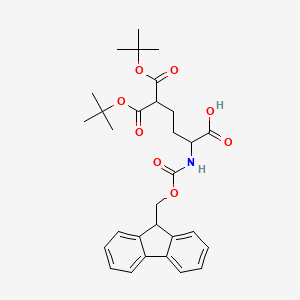
![5-(5-Aminopentylamino)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12319313.png)
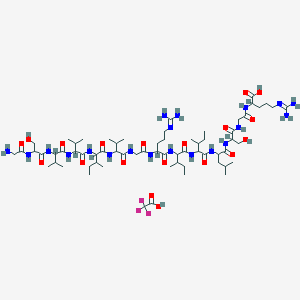
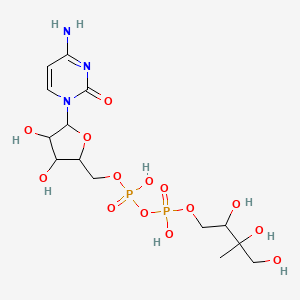
![[4,6-Diacetyloxy-3,5-bis(phenylmethoxy)oxan-2-yl]methyl acetate](/img/structure/B12319331.png)
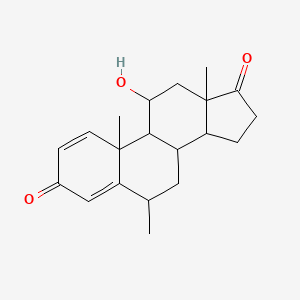
![methyl 15-hydroxy-17-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18-oxa-3,13-diazapentacyclo[11.9.0.02,10.04,9.016,21]docosa-2(10),4,6,8,19-pentaene-20-carboxylate](/img/structure/B12319343.png)
![Benzoic acid,4-[[[(4,6-dimethyl-2-pyrimidinyl)amino]iminomethyl]amino]-](/img/structure/B12319351.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-phenylethyl)amino)acetic acid](/img/structure/B12319352.png)

![beta-D-Glucopyranoside,(3beta,6alpha,16beta,20R,24S)-3-[(3,4-di-O-acetyl-beta-D-xylopyranosyl)oxy]-20, 24-epoxy-16,25-dihydroxy-9,19-cyclolanostan-6-yl](/img/structure/B12319369.png)
![[5-(2-hydroxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] acetate](/img/structure/B12319371.png)
